molecular formula C7H8N2O4S B14011348 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid CAS No. 69774-56-7

2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid

Katalognummer: B14011348
CAS-Nummer: 69774-56-7
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: JKCNEFWVXRJRBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid is a compound that contains a pyrimidine ring substituted with a methylsulfanyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid typically involves the reaction of 2,4-dioxo-1H-pyrimidine with a suitable methylsulfanyl reagent under controlled conditions. One common method is the reaction of 2,4-dioxo-1H-pyrimidine with methylthiol in the presence of a base, followed by the addition of acetic acid to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the acetic acid moiety.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

  • (2,4-dioxo-1H-pyrimidin-6-yl)boronic acid
  • (2,4-dioxo-1H-pyrimidin-6-yl)methylphosphonic acid
  • Pyrido[2,3-d]pyrimidine derivatives

Comparison: 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

69774-56-7

Molekularformel

C7H8N2O4S

Molekulargewicht

216.22 g/mol

IUPAC-Name

2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C7H8N2O4S/c10-5-1-4(8-7(13)9-5)2-14-3-6(11)12/h1H,2-3H2,(H,11,12)(H2,8,9,10,13)

InChI-Schlüssel

JKCNEFWVXRJRBM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)NC1=O)CSCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.